Cas no 1000933-13-0 (n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide)

n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide 化学的及び物理的性質
名前と識別子
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- N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide
- N-{3-[(5-mercapto-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide
- N-[3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]phenyl]acetamide
- Z324553028
- n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide
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- MDL: MFCD09971455
- インチ: 1S/C10H10N4OS2/c1-6(15)11-7-3-2-4-8(5-7)12-9-13-14-10(16)17-9/h2-5H,1H3,(H,11,15)(H,12,13)(H,14,16)
- InChIKey: VYXZRWHKPSCGKQ-UHFFFAOYSA-N
- ほほえんだ: S1C(NN=C1NC1=CC=CC(=C1)NC(C)=O)=S
計算された属性
- せいみつぶんしりょう: 266.029603g/mol
- どういたいしつりょう: 266.029603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123
- ぶんしりょう: 266.3g/mol
- 疎水性パラメータ計算基準値(XlogP): 1.5
n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31311-5.0g |
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |
1000933-13-0 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 | |
Enamine | EN300-31311-10.0g |
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |
1000933-13-0 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 | |
TRC | N926235-25mg |
n-{3-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |
1000933-13-0 | 25mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-31311-2.5g |
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |
1000933-13-0 | 95.0% | 2.5g |
$726.0 | 2025-02-20 | |
Enamine | EN300-31311-10g |
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |
1000933-13-0 | 100% | 10g |
$1593.0 | 2023-09-05 | |
1PlusChem | 1P019LYJ-2.5g |
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |
1000933-13-0 | 100% | 2.5g |
$960.00 | 2023-12-27 | |
Enamine | EN300-31311-5g |
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |
1000933-13-0 | 100% | 5g |
$1075.0 | 2023-09-05 | |
Aaron | AR019M6V-2.5g |
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |
1000933-13-0 | 100% | 2.5g |
$1024.00 | 2023-12-16 | |
Aaron | AR019M6V-1g |
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |
1000933-13-0 | 95% | 1g |
$536.00 | 2025-02-08 | |
Aaron | AR019M6V-100mg |
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide |
1000933-13-0 | 95% | 100mg |
$160.00 | 2025-02-08 |
n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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John J. Lavigne Chem. Commun., 2003, 1626-1627
n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamideに関する追加情報
Comprehensive Overview of N-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide (CAS No. 1000933-13-0): Properties, Applications, and Research Insights
N-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide (CAS No. 1000933-13-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a 1,3,4-thiadiazole core, a heterocyclic moiety known for its diverse biological activities, coupled with an acetamide functional group. This combination makes it a promising candidate for drug discovery and material science applications.
Recent studies highlight the growing interest in sulfanyl-containing compounds like N-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide, particularly for their potential as enzyme inhibitors or antimicrobial agents. Researchers are exploring its interactions with biological targets, such as tyrosine kinases and bacterial cell walls, aligning with the global demand for novel antibiotics and anticancer therapies. The compound’s thiadiazole-aminophenyl scaffold is also being investigated for its role in enhancing drug solubility and bioavailability.
From a synthetic chemistry perspective, the preparation of CAS No. 1000933-13-0 involves multi-step reactions, including cyclization and acylation processes. Advanced techniques like HPLC purification and NMR spectroscopy are critical for ensuring high purity, a key factor for its use in preclinical trials. Environmental and safety assessments of this compound emphasize its stability under standard laboratory conditions, though proper handling protocols are recommended.
The agrochemical sector is another area where N-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide shows promise. Its structural analogs have demonstrated herbicidal and fungicidal properties, addressing the need for sustainable crop protection solutions. Innovations in green chemistry are driving the development of derivatives with reduced ecological impact, resonating with current trends in precision agriculture.
In material science, the thiadiazole ring’s electron-rich nature makes it a candidate for designing organic semiconductors and photovoltaic materials. Researchers are optimizing its conductive properties for applications in flexible electronics, a field rapidly expanding due to the rise of wearable technology and IoT devices.
For researchers sourcing CAS No. 1000933-13-0, analytical data sheets typically include details on melting point, solubility (e.g., in DMSO or ethanol), and storage conditions (often 2–8°C). Computational modeling studies further predict its ADMET profiles, aiding in early-stage drug development. Collaborative efforts between academia and industry continue to explore its full potential, with patents filed for specific derivatives.
As the scientific community prioritizes structure-activity relationship (SAR) studies, N-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide remains a compound of interest. Its versatility underscores the importance of heterocyclic chemistry in addressing modern challenges in health and technology. Future research may focus on scaling up synthesis methods or combining it with nanocarriers for targeted drug delivery.
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